N,2-dimethylpyrrolidine-3-carboxamide hydrochloride, Mixture of diastereomers
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Overview
Description
N,2-dimethylpyrrolidine-3-carboxamide hydrochloride, a mixture of diastereomers, is a compound of interest in various scientific fields. This compound is characterized by the presence of a pyrrolidine ring substituted with methyl groups and a carboxamide functional group. The hydrochloride salt form enhances its solubility in aqueous solutions, making it suitable for various applications.
Preparation Methods
The synthesis of N,2-dimethylpyrrolidine-3-carboxamide hydrochloride involves several steps. One common method includes the alkylation of diamines with ethyl 4-bromocrotonate, followed by base-promoted cyclization to form the pyrrolidine ring . The resulting mixture of olefin isomers is then advanced through further chemical transformations to yield the desired compound. Industrial production methods often involve crystallization-induced asymmetric transformation to achieve high enantiomeric purity .
Chemical Reactions Analysis
N,2-dimethylpyrrolidine-3-carboxamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like Dess–Martin periodinane to form ketones.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as H2/Pd.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxamide group can be modified with different substituents.
Common reagents used in these reactions include oxidizing agents like Dess–Martin periodinane and reducing agents like palladium on carbon. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N,2-dimethylpyrrolidine-3-carboxamide hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of various chemical intermediates and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of N,2-dimethylpyrrolidine-3-carboxamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
N,2-dimethylpyrrolidine-3-carboxamide hydrochloride can be compared with other similar compounds, such as:
Pyrrolopyrazine derivatives: These compounds also contain a pyrrolidine ring and exhibit various biological activities.
Piperazine derivatives: These compounds are widely used in medicinal chemistry and share some structural similarities with N,2-dimethylpyrrolidine-3-carboxamide hydrochloride.
The uniqueness of N,2-dimethylpyrrolidine-3-carboxamide hydrochloride lies in its specific substitution pattern and the presence of a carboxamide group, which confer distinct chemical and biological properties.
Properties
CAS No. |
2742656-12-6 |
---|---|
Molecular Formula |
C7H15ClN2O |
Molecular Weight |
178.7 |
Purity |
95 |
Origin of Product |
United States |
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